molecular formula C18H28N2O3 B283483 N-[2-(allyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine

N-[2-(allyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine

Cat. No. B283483
M. Wt: 320.4 g/mol
InChI Key: JKQNCYHWESUTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(allyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by scientists at the pharmaceutical company Pfizer. Since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

AM-251 works by blocking the activity of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is found in the brain and is involved in the regulation of appetite, pain, mood, and memory. By blocking the CB1 receptor, AM-251 can modulate these functions and provide therapeutic benefits.
Biochemical and Physiological Effects
AM-251 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce anxiety and depression-like behaviors in animal models of these conditions. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.

Advantages and Limitations for Lab Experiments

AM-251 has several advantages for use in lab experiments. It is a highly specific CB1 receptor antagonist, which means that it can be used to selectively block the activity of this receptor without affecting other receptors. It is also relatively easy to administer and has a well-characterized pharmacological profile. However, one limitation of AM-251 is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several potential future directions for research on AM-251. One area of interest is the use of AM-251 in the treatment of metabolic disorders, such as diabetes and obesity. Another area of interest is the use of AM-251 in the treatment of addiction, particularly for drugs of abuse such as cocaine and opioids. Additionally, there is interest in developing new CB1 receptor antagonists with improved pharmacokinetic properties, such as longer half-lives and improved bioavailability.

Synthesis Methods

The synthesis of AM-251 involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with allyl bromide to form the allyl ether. This is followed by the reaction of the allyl ether with 4-morpholinepropanol to form the morpholinylpropyl ether. The final step involves the reaction of the morpholinylpropyl ether with 3-chloro-4-fluorophenylacetyl chloride to form AM-251.

Scientific Research Applications

AM-251 has been extensively studied for its potential therapeutic applications in a variety of areas. It has been shown to be effective in the treatment of pain, anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.

properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(3-methoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C18H28N2O3/c1-3-12-23-18-16(6-4-7-17(18)21-2)15-19-8-5-9-20-10-13-22-14-11-20/h3-4,6-7,19H,1,5,8-15H2,2H3

InChI Key

JKQNCYHWESUTRU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC=C)CNCCCN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CNCCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.